1-(FURAN-2-CARBONYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE
CAS No.:
Cat. No.: VC10904971
Molecular Formula: C16H17N3O4
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O4 |
|---|---|
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | furan-2-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H17N3O4/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2 |
| Standard InChI Key | SIRNHZAVDQKXAA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3 |
Introduction
1-(Furan-2-Carbonyl)-4-[(2-Nitrophenyl)Methyl]Piperazine is a synthetic organic compound characterized by its unique structural features, including a furan ring, a nitrophenyl group, and a piperazine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications and biological activities.
Synthesis
The synthesis of 1-(Furan-2-Carbonyl)-4-[(2-Nitrophenyl)Methyl]Piperazine involves several key steps:
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Formation of the Furan-2-Carbonyl Intermediate: This is achieved through the acylation of furan with an appropriate acyl chloride or anhydride.
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Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.
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Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring.
Biological Activity
The biological activity of 1-(Furan-2-Carbonyl)-4-[(2-Nitrophenyl)Methyl]Piperazine is linked to its potential interactions with various molecular targets. It may act as a probe in biological studies involving piperazine derivatives, potentially influencing pathways related to the central nervous system. The unique combination of the furan and nitrophenyl groups may enhance its binding affinity to specific receptors or enzymes, making it a candidate for further pharmacological investigation.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be used to modulate enzyme activity or interact with neurotransmitter receptors, influencing central nervous system functions.
Comparison with Similar Compounds
1-(Furan-2-Carbonyl)-4-[(2-Nitrophenyl)Methyl]Piperazine can be compared with other compounds that lack the nitro group or have different aromatic rings, such as thiophene instead of furan. These variations can affect the compound's reactivity and biological activity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-Carbonyl)-4-[(2-Nitrophenyl)Methyl]Piperazine | Furan, Nitrophenyl, Piperazine | Potential CNS activity |
| 1-(Furan-2-Carbonyl)-4-Phenylpiperazine | Furan, Phenyl, Piperazine | Less reactive due to lack of nitro group |
| 1-(Thiophen-2-Carbonyl)-4-[(4-Nitrophenyl)Methyl]Piperazine | Thiophene, Nitrophenyl, Piperazine | Different chemical properties |
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